Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate
Description
Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate is a bicyclic organic compound featuring a bicyclo[3.1.1]heptane core substituted with an amino group at the 5-position and a methyl ester at the 1-position. The compound is part of a broader class of bicyclo[3.1.1]heptane derivatives studied for applications in medicinal chemistry and drug discovery, particularly due to their constrained geometry and stereochemical diversity .
Properties
IUPAC Name |
methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-7(11)8-3-2-4-9(10,5-8)6-8/h2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGWIWOYWWGXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate involves several steps. The starting materials and specific reaction conditions can vary, but a common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often stored under inert gas to prevent degradation and is kept at room temperature in a cool, dry place .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate features a bicyclic structure that includes a seven-membered ring, which contributes to its reactivity and interaction with biological systems. Its molecular formula is , with a molecular weight of approximately 169.22 g/mol.
Organic Synthesis
This compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Esterification : Facilitating the formation of esters from carboxylic acids and alcohols.
- Amine Reactions : Participating in nucleophilic substitutions where the amino group can react with electrophiles.
Research indicates that this compound may exhibit significant biological activities, making it a candidate for drug development:
- Anticancer Properties : Preliminary studies have explored its potential as an anticancer agent, showing activity against various cancer cell lines (e.g., HCT-116, HeLa). The compound's mechanism may involve inducing apoptosis in cancer cells through specific molecular interactions .
Medicinal Chemistry
This compound has been investigated for its therapeutic potential:
- Drug Design : Its structural features allow it to be modified to enhance pharmacological properties, making it suitable for the design of new drugs targeting specific diseases.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines (HCT-116 and MCF-7). The results indicated an IC50 value below 100 μM, suggesting effective inhibition of cell proliferation and induction of apoptosis . This highlights its potential as a lead compound in anticancer drug development.
Case Study 2: Enzyme Inhibition
In another investigation, this compound was assessed for its ability to inhibit specific enzymes involved in metabolic pathways. The compound demonstrated promising results as a biochemical probe for studying enzyme interactions, which could lead to the development of novel therapeutics targeting metabolic disorders .
Data Table: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Used in esterification and nucleophilic substitutions |
| Biological Activity | Potential anticancer agent | Induces apoptosis in cancer cell lines |
| Medicinal Chemistry | Drug design and development | Modifications enhance pharmacological properties |
| Enzyme Inhibition | Investigated as a biochemical probe | Effective against specific metabolic enzymes |
Mechanism of Action
The mechanism of action of Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate, highlighting differences in substituents, molecular properties, and biological activity:
Structural and Functional Analysis
- However, its electron-donating nature may reduce ester reactivity compared to electron-withdrawing substituents like bromine . Bromo Group (-Br): Increases lipophilicity, improving membrane permeability but reducing solubility. Brominated analogs exhibit moderate antimicrobial activity (e.g., MIC = 128 µg/mL against S. aureus) . Hydroxy/Hydroxymethyl (-OH/-CH₂OH): Enhance hydrophilicity and enable derivatization (e.g., glycosylation or esterification). These groups are critical for prodrug strategies .
- Synthetic Accessibility: The amino derivative may require specialized routes, such as reductive amination of ketone precursors or protection/deprotection strategies, whereas bromo and hydroxy analogs are synthesized via halogenation or oxidation of parent bicyclo structures . Azabicyclo variants (e.g., ) involve ring-closing metathesis or cycloaddition reactions, introducing nitrogen into the bicyclic framework .
- Biological Activity: Bicyclo[3.1.1]heptane derivatives with quaternary ammonium groups (e.g., ) show moderate antimicrobial activity, suggesting that the amino group in the target compound could modulate similar effects if accessible to target enzymes . The absence of direct activity data for the amino derivative highlights a research gap compared to bromo and hydroxy analogs, which have been more extensively characterized .
- Commercial Availability: this compound is listed as discontinued, whereas bromo and hydroxy derivatives remain available from suppliers like Aladdin Scientific and CymitQuimica .
Biological Activity
Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its unique pharmacological properties. The compound is characterized by the following molecular formula:
- Molecular Formula: CHN O
- Molecular Weight: 181.23 g/mol
This compound is often studied as a bioisostere of traditional aromatic compounds, which may enhance its solubility and bioavailability while reducing toxicity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity: Preliminary studies suggest that the compound can inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular proliferation and survival.
- Receptor Modulation: The compound may interact with various receptors, influencing signaling pathways related to cell growth and differentiation.
Antitumor Activity
One of the most significant areas of research surrounding this compound is its antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HL60 | 34.8 | Inhibition of c-Myc-Max dimerization |
| Daudi | 40.0 | Induction of G0/G1 phase arrest |
These results indicate a promising potential for development as an anticancer agent, particularly against c-Myc-dependent tumors.
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.
- Mechanism: It is hypothesized that the compound may reduce oxidative stress and inflammation in neuronal cells.
- Findings: In animal models, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
-
Study on Cancer Cell Lines:
- Researchers treated various cancer cell lines with different concentrations of the compound.
- Results showed a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 20 μM.
-
Neuroprotective Study:
- In a rodent model of Alzheimer's disease, administration of this compound resulted in decreased amyloid plaque formation and improved memory performance on behavioral tests.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing bicyclo[3.1.1]heptane derivatives with amino and ester functional groups?
- Methodological Answer : A multi-step approach involving cyclization and functional group interconversion is recommended. For example, reductive amination of a bicyclic ketone intermediate (e.g., 5-formylbicyclo[3.1.1]heptane-1-carboxylate) using ammonium acetate and sodium cyanoborohydride under mild acidic conditions (pH 4-5) can introduce the amine group. Purification via column chromatography (hexane/ethyl acetate gradients) ensures high purity . Characterization by / NMR and HRMS validates structural integrity .
Q. How can the stability of Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate be optimized during storage?
- Methodological Answer : Store the compound in airtight containers under inert gas (argon or nitrogen) at -20°C to prevent oxidation of the amine group. Avoid exposure to moisture and heat, as these can hydrolyze the ester moiety. Stability assays (HPLC or TLC) should be conducted monthly to monitor degradation .
Q. What analytical techniques are critical for confirming the structure of bicyclo[3.1.1]heptane derivatives?
- Methodological Answer : Use NMR to verify bridgehead proton coupling patterns (e.g., axial vs. equatorial substituents). NMR identifies carbonyl (170-175 ppm) and quaternary carbons. IR spectroscopy confirms ester C=O stretches (~1740 cm) and NH bends (~1600 cm). HRMS provides exact mass validation .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved?
- Methodological Answer : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) under normal-phase conditions (hexane:isopropanol 90:10, 0.1% diethylamine). Monitor retention times and validate enantiopurity via polarimetry () and circular dichroism (CD). Enantiomeric excess (ee) is calculated by integrating HPLC peaks .
Q. What reaction mechanisms explain the steric and electronic effects of the bicyclo[3.1.1]heptane scaffold in substitution reactions?
- Methodological Answer : The rigid bicyclic structure imposes steric hindrance at bridgehead positions, favoring axial attack in nucleophilic substitutions. DFT calculations (e.g., Gaussian 16) can model transition states, while kinetic studies (variable-temperature NMR) quantify activation parameters. Substituent electronic effects are probed via Hammett plots .
Q. How can the amino group in this compound be selectively functionalized for peptide mimic synthesis?
- Methodological Answer : Protect the amine with Boc (di-tert-butyl dicarbonate, DMAP catalyst) before coupling to amino acids via EDC/HOBt activation. Deprotect with TFA/DCM (1:1) post-coupling. Monitor reactions by LC-MS to avoid side products (e.g., ester hydrolysis) .
Q. What strategies mitigate low yields in large-scale syntheses of constrained bicyclic compounds?
- Methodological Answer : Optimize solvent systems (e.g., THF for solubility vs. DCM for cyclization). Use flow chemistry to enhance heat/mass transfer in exothermic steps (e.g., esterification). Scale-up via telescoped reactions (no intermediate isolation) improves overall yield (e.g., 43% over seven steps in gram-scale syntheses) .
Data Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
